molecular formula C14H13BrN2O B2506933 2-(4-bromo-1H-pyrrole-2-carbonyl)-1,2,3,4-tetrahydroisoquinoline CAS No. 1060937-55-4

2-(4-bromo-1H-pyrrole-2-carbonyl)-1,2,3,4-tetrahydroisoquinoline

Cat. No.: B2506933
CAS No.: 1060937-55-4
M. Wt: 305.175
InChI Key: FJRPKLCWQJJZLJ-UHFFFAOYSA-N
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Description

2-(4-bromo-1H-pyrrole-2-carbonyl)-1,2,3,4-tetrahydroisoquinoline is a complex organic compound that features a brominated pyrrole ring attached to a tetrahydroisoquinoline structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-bromo-1H-pyrrole-2-carbonyl)-1,2,3,4-tetrahydroisoquinoline typically involves multiple steps:

    Formation of 4-bromo-1H-pyrrole-2-carboxylic acid: This can be achieved by brominating pyrrole-2-carboxylic acid using bromine in acetic acid.

    Conversion to 4-bromo-1H-pyrrole-2-carbonyl chloride: The carboxylic acid is then converted to the corresponding acid chloride using thionyl chloride.

    Coupling with tetrahydroisoquinoline: The acid chloride is reacted with 1,2,3,4-tetrahydroisoquinoline in the presence of a base such as triethylamine to form the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors for the bromination and coupling steps to improve efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(4-bromo-1H-pyrrole-2-carbonyl)-1,2,3,4-tetrahydroisoquinoline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove the bromine atom or to reduce other functional groups within the molecule.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to create derivatives with different properties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like sodium azide or thiourea can be employed under mild conditions to achieve substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde derivative, while substitution could produce a variety of functionalized pyrrole derivatives.

Scientific Research Applications

2-(4-bromo-1H-pyrrole-2-carbonyl)-1,2,3,4-tetrahydroisoquinoline has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

    Biology: The compound’s structural features make it a candidate for studying interactions with biological macromolecules, such as proteins and nucleic acids.

    Industry: It can be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism by which 2-(4-bromo-1H-pyrrole-2-carbonyl)-1,2,3,4-tetrahydroisoquinoline exerts its effects depends on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The bromine atom and the pyrrole ring can participate in hydrogen bonding, π-π stacking, and other non-covalent interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-chloro-1H-pyrrole-2-carbonyl)-1,2,3,4-tetrahydroisoquinoline
  • 2-(4-fluoro-1H-pyrrole-2-carbonyl)-1,2,3,4-tetrahydroisoquinoline
  • 2-(4-iodo-1H-pyrrole-2-carbonyl)-1,2,3,4-tetrahydroisoquinoline

Uniqueness

2-(4-bromo-1H-pyrrole-2-carbonyl)-1,2,3,4-tetrahydroisoquinoline is unique due to the presence of the bromine atom, which can significantly influence its reactivity and interactions compared to its chloro, fluoro, and iodo analogs

Properties

IUPAC Name

(4-bromo-1H-pyrrol-2-yl)-(3,4-dihydro-1H-isoquinolin-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13BrN2O/c15-12-7-13(16-8-12)14(18)17-6-5-10-3-1-2-4-11(10)9-17/h1-4,7-8,16H,5-6,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJRPKLCWQJJZLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=CC=CC=C21)C(=O)C3=CC(=CN3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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